

Parvifolixanthone B: A Technical Overview of its Discovery, Natural Source, and Biological Potential

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Compound of Interest

Compound Name: *Parvifolixanthone B*

Cat. No.: *B161650*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvifolixanthone B is a prenylated xanthone first isolated from the twigs of the plant *Garcinia parvifolia*. This document provides a comprehensive technical guide on the discovery, natural source, isolation, and structure elucidation of **Parvifolixanthone B**. It details the experimental protocols utilized in its initial characterization and summarizes its known biological activities. Furthermore, this guide explores potential signaling pathways that may be modulated by this class of compounds, offering insights for future research and drug development endeavors.

Discovery and Natural Source

Parvifolixanthone B was first reported as a new natural product in 2006 by a team of researchers led by Vatcharin Rukachaisirikul. It was isolated from the twigs of *Garcinia parvifolia* Miq., a plant belonging to the Clusiaceae family, which is known to be a rich source of xanthones. This discovery was part of a broader investigation into the chemical constituents of this plant species, which also led to the isolation of several other novel compounds, including phloroglucinols, depsidones, and other xanthones.

The initial study highlighted the potential of these compounds as antibacterial and antioxidant agents, paving the way for further investigation into their biological activities.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₄ H ₂₆ O ₆
Molecular Weight	410.46 g/mol
IUPAC Name	1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Class	4-prenylated xanthone

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural characterization of **Parvifolixanthone B**, as described in the primary literature.

Plant Material and Extraction

Fresh twigs of *Garcinia parvifolia* were collected, air-dried, and ground into a fine powder. The powdered plant material was then subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by ethyl acetate, and finally methanol. The crude extracts were then concentrated under reduced pressure to yield a series of residues.

Isolation of Parvifolixanthone B

The ethyl acetate extract, which showed promising initial bioactivity, was subjected to a series of chromatographic techniques to isolate the individual compounds. A typical isolation workflow is as follows:

Caption: General workflow for the isolation of **Parvifolixanthone B**.

The fractions containing xanthenes, as identified by thin-layer chromatography (TLC) and specific staining reagents, were further purified using repeated column chromatography on silica gel and Sephadex LH-20 until **Parvifolixanthone B** was obtained as a pure compound.

Structure Elucidation

The chemical structure of **Parvifolixanthone B** was determined using a combination of spectroscopic techniques:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of the compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.
- **Infrared (IR) Spectroscopy:** IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyl ($-\text{OH}$) and carbonyl ($\text{C}=\text{O}$) groups.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** UV-Vis spectroscopy provided information about the electronic transitions within the molecule, which is characteristic of the xanthone chromophore.

Biological Activities

The initial report on **Parvifolixanthone B** included an evaluation of its antibacterial and antioxidant properties. While specific quantitative data for **Parvifolixanthone B** was not detailed in the abstract of the primary publication, related compounds from the same study exhibited notable bioactivities. Further targeted research is required to fully elucidate the specific potency of **Parvifolixanthone B**.

Antibacterial Activity

The antibacterial activity of compounds isolated from *G. parvifolia* was assessed against a panel of pathogenic bacteria, including *Staphylococcus aureus* and *Escherichia coli*. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

Compound	Test Organism	MIC ($\mu\text{g/mL}$)
Parvifolixanthone A	<i>S. aureus</i>	Data not available
Parvifolixanthone B	<i>S. aureus</i>	Data not available
Parvifolixanthone C	<i>S. aureus</i>	Data not available

Note: Specific MIC values for **Parvifolixanthone B** are not publicly available and would require access to the full research article or subsequent studies.

Antioxidant Activity

The antioxidant potential was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The concentration of the compound required to scavenge 50% of the DPPH radicals (IC_{50}) was determined.

Compound	Antioxidant Assay	IC_{50} (μM)
Parvifolixanthone A	DPPH	Data not available
Parvifolixanthone B	DPPH	Data not available
Parvifolixanthone C	DPPH	Data not available

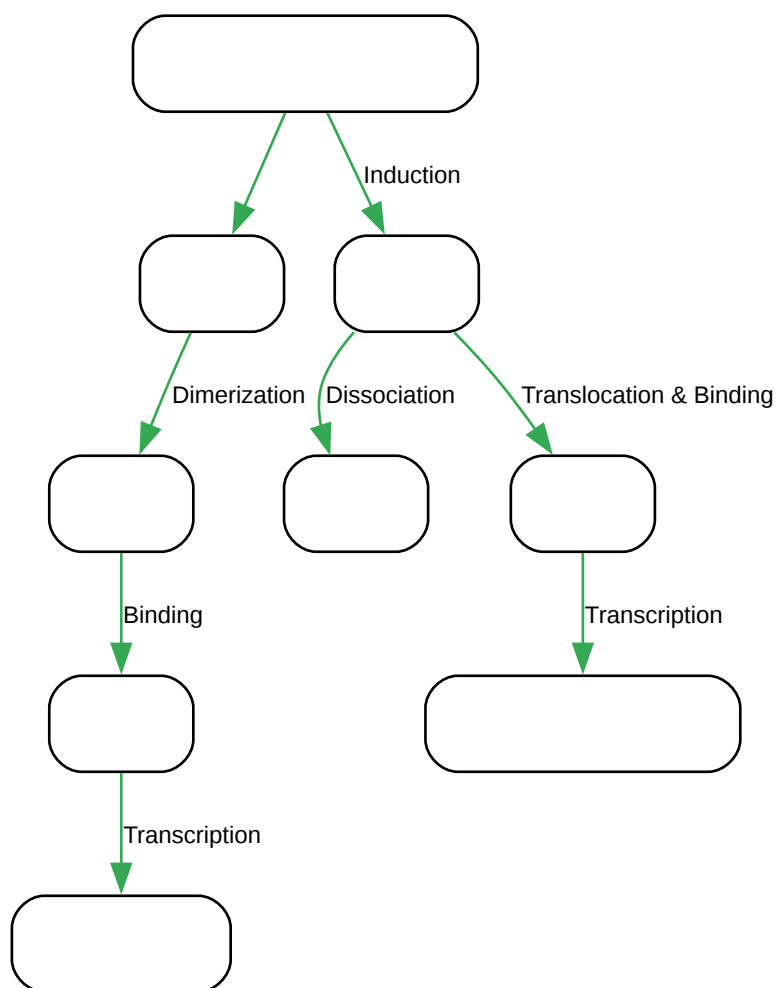
Note: Specific IC_{50} values for **Parvifolixanthone B** are not publicly available and would require access to the full research article or subsequent studies.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways modulated by **Parvifolixanthone B** have not yet been reported, studies on other structurally related prenylated xanthenes suggest potential mechanisms of action that warrant further investigation.

AhR and Nrf2 Signaling Pathways

Several prenylated xanthenes from other natural sources have been shown to activate the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. Activation of these pathways is associated with cellular protection against oxidative stress and inflammation.

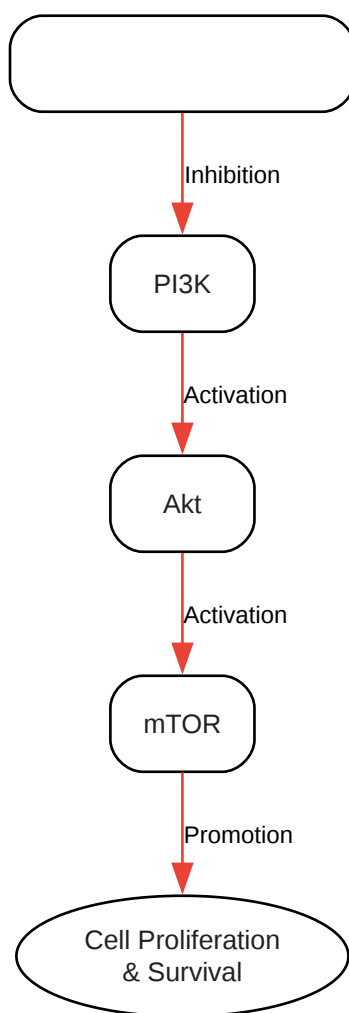


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Caption: Potential activation of AhR and Nrf2 pathways by prenylated xanthenes.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer. Some prenylated xanthenes have demonstrated the ability to inhibit this pathway, suggesting a potential application in oncology.



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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by prenylated xanthenes.

Future Directions

Parvifolixanthone B represents a promising lead compound for further investigation. Future research should focus on:

- Total Synthesis: Development of a synthetic route to produce **Parvifolixanthone B** in larger quantities for extensive biological evaluation.
- Comprehensive Biological Screening: Evaluation of its activity against a wider range of cancer cell lines, microbial strains, and viral targets.

- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by **Parvifolixanthone B**.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

Conclusion

Parvifolixanthone B, a prenylated xanthone isolated from *Garcinia parvifolia*, is a natural product with potential therapeutic applications. While initial studies have highlighted its likely antibacterial and antioxidant properties, further in-depth research is necessary to fully characterize its biological profile and mechanism of action. The information presented in this technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this intriguing natural compound.

- To cite this document: BenchChem. [Parvifolixanthone B: A Technical Overview of its Discovery, Natural Source, and Biological Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161650#parvifolixanthone-b-discovery-and-natural-source>]

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